molecular formula C9H22Cl2N2 B1454991 N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride CAS No. 548769-26-2

N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1454991
CAS RN: 548769-26-2
M. Wt: 229.19 g/mol
InChI Key: UGWOIBGTHZPSDR-UHFFFAOYSA-N
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Description

“N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the IUPAC name N-isopropyl-N-methyl-4-piperidinamine dihydrochloride . It has a molecular weight of 229.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Drug Synthesis and Pharmaceutical Applications

N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride: is a piperidine derivative, which is a crucial building block in drug synthesis. Piperidine structures are found in many pharmaceuticals due to their biological activity. This compound, in particular, may be used in the synthesis of potential drugs, especially those targeting the central nervous system, due to the piperidine moiety’s affinity for binding to various receptors and enzymes .

Biological Activity and Pharmacological Research

The piperidine ring is a common feature in molecules with significant pharmacological activity. Research into N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride could lead to the development of new medications with analgesic, antipsychotic, or anti-inflammatory properties. Its derivatives could also be explored for anticancer, antiviral, and antimicrobial applications .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound could be used as a catalyst or a reagent in complex reactions, including cyclization, hydrogenation, and multicomponent reactions. Its role in facilitating the synthesis of more complex molecules makes it a valuable asset in organic chemistry laboratories .

Material Science and Engineering

Piperidine derivatives have been investigated for their nonlinear optical properties, which are useful in optical signal processing applications such as optical triggering and frequency transductionN-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride could contribute to the development of optical materials with enhanced properties .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWOIBGTHZPSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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